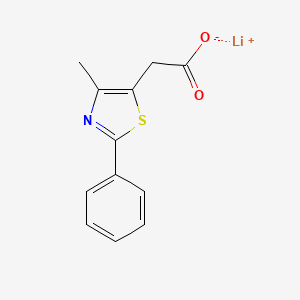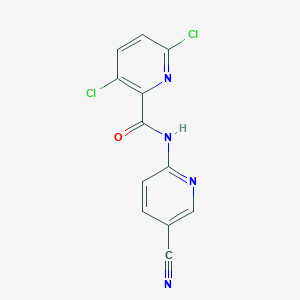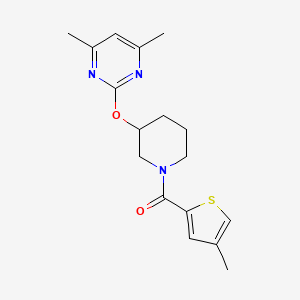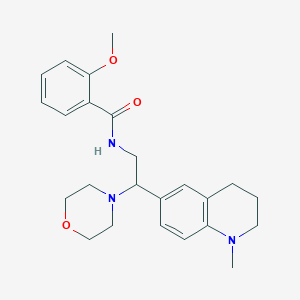
N-(3-phenylpropyl)-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-phenylpropyl)-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as PPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and pharmacological properties. PPTP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action and potential applications in the field of medicine.
Scientific Research Applications
Piperazine Derivatives as Potential Therapeutic Agents
Inhibitors of Soluble Epoxide Hydrolase : Piperidine-4-carboxamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for potency and selectivity. These compounds show promise for in vivo investigations in various disease models due to their effects on serum biomarkers like 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).
CGRP Receptor Inhibitors : The development of a CGRP receptor antagonist through a convergent, stereoselective synthesis demonstrates the utility of piperazine derivatives in addressing migraine and other conditions associated with the calcitonin gene-related peptide (Reginald O. Cann et al., 2012).
Antimicrobial and Antiviral Activities : New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized, showing significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This underscores the versatility of piperazine derivatives in developing agents with biological activity (R. C. Krishna Reddy et al., 2013).
PET Dopamine D3 Receptor Radioligands : The synthesis of carbon-11-labeled carboxamide derivatives for potential PET radioligands imaging of dopamine D3 receptors demonstrates the application of piperazine derivatives in neuroscience research, aiding in the study of neuropsychiatric disorders (Mingzhang Gao et al., 2008).
properties
IUPAC Name |
N-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c29-24(25-13-7-10-20-8-3-1-4-9-20)28-16-14-27(15-17-28)18-23-26-22(19-30-23)21-11-5-2-6-12-21/h1-6,8-9,11-12,19H,7,10,13-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAZZGYRURZHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)





![N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814229.png)



